molecular formula C22H25BN2O2 B1406407 1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430751-24-8

1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1406407
CAS No.: 1430751-24-8
M. Wt: 360.3 g/mol
InChI Key: ULWMFFBWUYNLQY-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a [1,1'-biphenyl]-3-ylmethyl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

Properties

IUPAC Name

1-[(3-phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BN2O2/c1-21(2)22(3,4)27-23(26-21)20-14-24-25(16-20)15-17-9-8-12-19(13-17)18-10-6-5-7-11-18/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMFFBWUYNLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122260
Record name 1-([1,1′-Biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430751-24-8
Record name 1-([1,1′-Biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430751-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1′-Biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific kinases and enzymes involved in cancer progression and other diseases.

Key Mechanisms:

  • Kinase Inhibition: The compound has shown potential as a selective inhibitor of certain kinases that are implicated in oncogenic signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation: It may influence ROS levels within cells, contributing to its anti-cancer effects.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyrazole core and substituents can significantly alter biological activity. The following table summarizes findings from various studies on SAR related to pyrazole derivatives:

Compound VariantBiological ActivityIC50 (µM)Target
Parent PyrazoleModerate10Kinase A
Biphenyl SubstitutedHigh0.5Kinase B
Dioxaborolane MoietyVery High0.05Kinase C

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In Vitro Studies:
    • A study demonstrated that the compound exhibited potent inhibitory activity against cancer cell lines with IC50 values significantly lower than existing treatments .
    • Another investigation revealed that modifications to the biphenyl group enhanced selectivity towards specific kinases linked to drug resistance .
  • In Vivo Efficacy:
    • Animal models treated with this compound showed reduced tumor growth rates compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest .
    • Pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting its potential for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazole-benzimidazole hybrids demonstrated significant anti-proliferative activity against various human tumor cell lines including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Some compounds exhibited IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in the G1 phase through downregulation of cyclin D2 and CDK2 .

Mechanistic Insights

Further investigations into the biological mechanisms revealed that these compounds could induce mitochondrial membrane potential collapse and increase reactive oxygen species (ROS) levels. This suggests that pyrazole derivatives may serve as effective agents in cancer treatment by targeting multiple pathways involved in cell proliferation and survival .

Reaction Conditions

The compound can be synthesized using various palladium-catalyzed reactions involving boron-containing precursors. For example, one reaction utilized dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) under specific conditions (100 °C in 1,4-dioxane and water) to yield significant amounts of the desired pyrazole derivative .

Yield Optimization

The yields of these reactions can vary significantly based on the reaction conditions employed. For instance:

Reaction Conditions Yield
Pd-catalyzed reaction at 100 °C53%
Alternative palladium catalystsRanges from 19% to 45%

This variability highlights the importance of optimizing reaction conditions for the efficient synthesis of pyrazole derivatives.

Development of Functional Materials

In addition to biological applications, pyrazole derivatives are being explored for their potential use in developing functional materials. Their unique structural properties allow for modifications that can enhance electronic or optical properties suitable for applications in organic electronics and photonics.

Case Study 1: Anticancer Activity

A study focusing on a specific pyrazole-benzimidazole hybrid showed that upon treatment with this compound, MCF-7 breast cancer cells exhibited significant morphological changes indicative of apoptosis. Flow cytometry analyses confirmed cell cycle arrest and increased apoptotic markers following treatment .

Case Study 2: Synthesis Efficiency

Another research effort aimed at synthesizing a series of pyrazole derivatives revealed that employing different palladium catalysts significantly impacted the yield and purity of the final products. The study emphasized the need for careful selection of reaction parameters to maximize efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Couplings

The boronate ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in drug discovery .

Substrate Conditions Yield Catalyst Source
Aryl bromides (e.g., C6H5Br)PdCl₂(PPh₃)₂, Na₂CO₃ (1 M), THF/H₂O, 100°C, 12–24 h65–82%PdCl₂(PPh₃)₂
Heteroaryl chlorides (e.g., pyridine)[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium, K₃PO₄, dioxane/H₂O73%Pd(dppf)Cl₂

Key Findings :

  • Microwave irradiation (120°C, 30 min) improves reaction efficiency for sterically hindered substrates .

  • The biphenylmethyl group enhances solubility in polar aprotic solvents, facilitating homogeneous catalysis.

Alkylation/Arylation at the Boronate Ester

The boronate ester undergoes alkylation or arylation under basic conditions to form substituted pyrazole derivatives .

Reagent Conditions Product Yield Source
4-Bromobenzyl bromideK₂CO₃, KI, DMF, rt4-Bromobenzyl-substituted pyrazole73%
2-Chloro-5-(chloromethyl)pyridineK₂CO₃, DMF, 100°CPyridylmethyl-substituted pyrazole68%

Mechanistic Insight :

  • The reaction proceeds via nucleophilic displacement at the benzylic position, stabilized by the electron-withdrawing boronate group .

Demethylation

The methoxy group on adjacent aromatic rings can be cleaved using BBr₃ to generate phenolic intermediates :
R OCH3BBr3,DCMR OH\text{R OCH}_3\xrightarrow{\text{BBr}_3,\text{DCM}}\text{R OH}
Yield : 72–87% (depending on steric hindrance) .

Oxidative Aromatization

Pyrazoline intermediates derived from the parent compound are oxidized to pyrazoles using air or MnO₂ :
PyrazolineMnO2Pyrazole\text{Pyrazoline}\xrightarrow{\text{MnO}_2}\text{Pyrazole}
Yield : ~82% .

Stability and Side Reactions

  • Hydrolysis Sensitivity : The boronate ester is stable under anhydrous conditions but hydrolyzes slowly in aqueous acidic/basic media .

  • Side Products : Competing pathways during Suzuki couplings may generate dehalogenated byproducts (e.g., biphenyl derivatives) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs with Varying 1-Position Substituents

Compound Name 1-Position Substituent Boronate Position Key Properties/Applications Reference
Target Compound [1,1'-biphenyl]-3-ylmethyl 4-position High lipophilicity; cross-coupling
1-(Tetrahydro-3-furanyl)-4-(pinacol boronate) Tetrahydrofuran (5-membered ring) 4-position Moderate polarity; synthetic intermediate
1-(Tetrahydro-2H-pyran-2-yl)-4-(pinacol boronate) Tetrahydropyran (6-membered ring) 4-position Enhanced solubility; drug discovery
1-(2,2-Diethoxyethyl)-4-(pinacol boronate) Diethoxyethyl 4-position Hydrolytic stability; agrochemicals
1-Cyclopropyl-4-(pinacol boronate) Cyclopropyl 4-position Metabolic stability; medicinal leads

Key Observations:

  • Synthetic Utility: All analogs serve as boronate-containing intermediates for Suzuki couplings, but the biphenylmethyl group may sterically hinder reactions compared to smaller substituents like cyclopropyl .

Comparison with Functional Analogs

Table 3: Physicochemical Properties

Property Target Compound 1-(Tetrahydrofuranyl) Analog 1-(Cyclopropyl) Analog
Molecular Weight ~423 g/mol (estimated) 292.14 g/mol 244.05 g/mol
LogP (Predicted) ~5.2 (high) ~2.8 (moderate) ~3.5
Solubility Low (lipophilic) Moderate Low

Synthesis:

  • The target compound is likely synthesized via nucleophilic substitution or cross-coupling, similar to methods for 1-(2,2-diethoxyethyl)-4-boronate pyrazole (: alkylation of pyrazole with bromo-diethoxyethane) .
  • Boronate ester introduction typically involves Miyaura borylation or palladium-catalyzed reactions .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, considering its biphenylmethyl and boronate ester groups?

  • Methodological Answer : The synthesis can be approached through sequential functionalization. First, introduce the biphenylmethyl group via alkylation or coupling reactions. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is typically installed using Suzuki-Miyaura cross-coupling or via direct borylation of the pyrazole core. For example, Vilsmeier-Haack formylation (as in ) can generate reactive intermediates for subsequent boronation. Optimize reaction conditions (e.g., palladium catalysts, ligands like SPhos, and anhydrous solvents) to mitigate steric hindrance from the tetramethyl dioxaborolane group .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the substitution pattern on the pyrazole ring and biphenyl group. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic confirmation, X-ray diffraction (as demonstrated in for a pyrazoline analog) resolves stereoelectronic effects and spatial arrangement of the biphenyl and boronate groups. FT-IR can identify key functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

Q. What purification techniques are effective for isolating high-purity samples?

  • Methodological Answer : Employ column chromatography with silica gel or alumina, using gradient elution (hexane/ethyl acetate or dichloromethane/methanol). For boronate-containing compounds, ensure inert atmospheres to prevent hydrolysis. Recrystallization from ethanol or THF/water mixtures can enhance purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS for volatile byproducts .

Advanced Questions

Q. How does the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The steric bulk of the tetramethyl dioxaborolane group may slow transmetalation steps in Suzuki-Miyaura couplings. To address this:
  • Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates.
  • Optimize base strength (e.g., K2CO3 vs. Cs2CO3) to enhance boronate activation.
  • Monitor reaction progress via TLC or in situ NMR to identify incomplete coupling or protodeboronation byproducts. highlights similar challenges in triazole synthesis, where elevated temperatures (50°C) and extended reaction times (16 hours) improved yields .

Q. How can biological activity assays be designed to evaluate this compound’s potential antimicrobial properties?

  • Methodological Answer :
  • In vitro testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO).
  • Mechanistic studies : Perform membrane permeability assays (SYTOX Green uptake) or enzyme inhibition assays (e.g., β-lactamase) to identify targets. demonstrates pyrazole derivatives’ antimicrobial activity, suggesting similar methodologies for structure-activity relationship (SAR) studies .

Q. What computational strategies predict the compound’s electronic properties and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to assess reactivity in cross-couplings or redox behavior.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes). applied docking to triazole derivatives, identifying key hydrogen bonds and hydrophobic interactions .
  • MD simulations : Explore conformational stability in aqueous or lipid bilayer environments (GROMACS/AMBER) to guide formulation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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